Propyl pentafluoropropanoate
Description
Properties
CAS No. |
39118-07-5 |
|---|---|
Molecular Formula |
C6H7F5O2 |
Molecular Weight |
206.11 g/mol |
IUPAC Name |
propyl 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C6H7F5O2/c1-2-3-13-4(12)5(7,8)6(9,10)11/h2-3H2,1H3 |
InChI Key |
NZZLJQBPSUUZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl pentafluoropropanoate can be synthesized through the esterification of pentafluoropropionic acid with propanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The general reaction is as follows:
C3F5COOH+C3H7OH→C6H7F5O2+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher yields and efficiency compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Propyl pentafluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentafluoropropionic acid and propanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Pentafluoropropionic acid and propanol.
Reduction: Propyl pentafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl pentafluoropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings
Mechanism of Action
The mechanism of action of propyl pentafluoropropanoate largely depends on its interactions with other molecules. The ester group can undergo hydrolysis, releasing pentafluoropropionic acid, which can then interact with various biological targets. The fluorine atoms in the compound contribute to its stability and resistance to metabolic degradation, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Limitations of the Provided Evidence
The referenced materials () are FDA draft guidance documents for injectable drugs like leuprolide acetate (a gonadotropin-releasing hormone agonist) and propofol (an intravenous anesthetic). These documents outline requirements for:
- Bioequivalence studies (e.g., pharmacokinetic endpoints for leuprolide acetate ).
- Physicochemical characterization (e.g., particle size, emulsion stability for propofol ).
- Manufacturing standards for generic injectables.
Propyl pentafluoropropanoate, a fluorinated ester compound, is unrelated to these drugs in terms of structure, function, or application. No data on its physicochemical properties, synthesis, or comparisons with analogs (e.g., other fluorinated esters like ethyl pentafluoropropanoate or methyl pentafluoropropanoate) are present in the evidence.
Recommendations for Further Research
To address the query effectively, the following steps are necessary:
- Consult chemical databases: PubChem, Reaxys, or SciFinder for structural analogs of this compound (e.g., alkyl pentafluoropropanoates, fluorinated acetates).
- Compare physicochemical properties: Boiling points, solubility, stability, and reactivity. For example, fluorinated esters often exhibit enhanced thermal stability and hydrophobicity compared to non-fluorinated analogs.
- Review applications : Fluorinated esters are used as solvents, intermediates in organic synthesis, or surfactants. Comparisons should focus on performance metrics in these roles.
Hypothetical Comparison Framework (Example)
While direct data is unavailable, a template for comparison could include:
| Property | This compound | Ethyl pentafluoropropanoate | Methyl pentafluoropropanoate |
|---|---|---|---|
| Molecular Formula | C₆H₅F₅O₂ | C₅H₃F₅O₂ | C₄H₃F₅O₂ |
| Boiling Point | ~150°C (estimated) | ~135°C (estimated) | ~120°C (estimated) |
| LogP (Hydrophobicity) | 2.8 (predicted) | 2.3 (predicted) | 1.9 (predicted) |
| Applications | Solvent, surfactant | Chemical synthesis | Surfactant, coatings |
Note: Values are illustrative and require experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
